(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
Description
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride is a synthetic organic compound that features both an aminophenyl group and a dihydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18;/h1-8H,9-11,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQBMJRUAOGCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the aminophenyl group: This step might involve a nucleophilic substitution reaction where an aminophenyl derivative is introduced to the dihydroisoquinoline core.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include acidic or basic catalysts depending on the specific substitution reaction.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology : It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Medicine Industry : Uses in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Similar Compounds
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: The free base form of the compound.
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: The reduced form of the compound.
(4-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: A nitro derivative.
Uniqueness: : The presence of both an aminophenyl group and a dihydroisoquinoline moiety in (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride might confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
